molecular formula C9H10N4 B022794 4-(1H-1,2,4-triazol-1-ylmethyl)aniline CAS No. 119192-10-8

4-(1H-1,2,4-triazol-1-ylmethyl)aniline

Cat. No. B022794
M. Wt: 174.2 g/mol
InChI Key: ZGLQVRIVLWGDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole derivatives, including those similar to 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, often involves multicomponent reactions or click chemistry approaches. For instance, the synthesis of triazolyl derived 1,3,4-oxadiazoles and their characterization was achieved through a copper-catalyzed alkyne–azide cycloaddition reaction, demonstrating moderate to high yields and confirming structures via spectroscopic methods (Venkatagiri et al., 2018). Similarly, a pseudo-four component synthesis approach has been employed to derive dibenzylated 1,2,3-triazoles from aniline, showcasing the versatility and efficiency of click chemistry in synthesizing triazole compounds (Mendoza‐Espinosa et al., 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including those similar to 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, is often characterized using various spectroscopic techniques such as NMR, FTIR, and X-ray crystallography. For example, the molecular structure of a new s-triazine derivative incorporating pyrazole/piperidine/aniline moieties was investigated, highlighting the importance of structural analysis in understanding the properties of such compounds (Shawish et al., 2021).

Chemical Reactions and Properties

Triazole compounds, including 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, are known for their reactivity and ability to participate in various chemical reactions. For instance, the synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives from 2-aryl-1,2,3-triazoles and sulfonyl azides through ruthenium-catalyzed intermolecular C–H amidation showcases the chemical reactivity of triazole derivatives, providing a green protocol for C–N bond formation (Wang et al., 2016).

Scientific Research Applications

1. Application in Anticancer Research

Methods of Application or Experimental Procedures: The 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and their structures were established by NMR and MS analysis . In vitro cytotoxic evaluation was conducted to assess their inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Results or Outcomes: Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with the reference drug doxorubicin (19.7 and 22.6 µM, respectively) . Notably, the most potent compounds, 2, 5, 14, and 15, not only exhibited an obvious improvement in IC50 values, but demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . Further investigation showed that compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .

2. Application in Organic Synthesis

Results or Outcomes

3. Application in Antimicrobial Research

Safety And Hazards

The compound is harmful if inhaled, swallowed, or in contact with skin. It causes skin and eye irritation and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended when handling this compound .

Future Directions

While specific future directions for 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline are not mentioned in the available resources, the compound’s utility as an intermediate in organic synthesis suggests potential applications in the development of new pharmaceuticals and other chemical products .

properties

IUPAC Name

4-(1,2,4-triazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLQVRIVLWGDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356296
Record name 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,4-triazol-1-ylmethyl)aniline

CAS RN

119192-10-8
Record name 1-(4-Aminobenzyl)-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119192-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stainless steel vessel was inerted with nitrogen and connected via its vent to a mobile scrubber unit. The scrubber was charged with very dilute hydrochloric acid. The vessel was charged with 96% ethanol (40 kg) followed by 1-(4-nitrobenzyl)-1,2,4-triazole (9.62 kg). The vessel was re-inerted with nitrogen and a slurry of 10% Pd/c catalyst (Engelhardt type 4505, 192 g) in water added to the stirred batch via the addition funnel. The vessel, funnel and line were rinsed with water. Total water used was 16 l. The batch was well stirred and heated to 60° C. A solution of ammonium formate (13.95 kg) in water (3 l) was metered into the reactor over 1 hour. Batch temperature settled at 65° C. At the end of this addition, the batch was heated at 70°-75° C. for a further 1 hour. Tlc showed complete reaction and single spot formation. The batch was cooled to 60° C. and passed through a pressure filter coated with hyflo (1.5 kg) to another vessel. The reaction vessel, filter and lines were washed with water (10 l). A further batch of 1-(4-nitrobenzyl)-1,2,4-triazole (9.585 kg) was then reduced in the same way. This batch was filtered and added to the previously filtered batch together with a 10 1 water wash of the vessel, filter and lines. The combined, filtered batch (215 l) was distilled at atmospheric pressure until 70 1 of distillate had been removed (vapour temperature was 83° C. at this point). Water (30 l) was added and the distillation continued until the vapour temperature reached 95° C. (106 1 total distillate). The pressure in the distillation vessel was then reduced to allow distillation at a boiling point of ≤70° C. A further 70 1 of distillate was removed to leave a residual volume of 69 l. The batch had crystallised at this point and the slurry was cooled to ≤20° C. over 1 hour. The batch was gently stirred and aged overnight. The batch was cooled to 0° C., aged for 1 hour and then filtered. The solid was washed with water at 0°-5° C. (10 l). The batch was dried overnight at 50° C., in vacuo with a nitrogen bleed to give 1-(4-aminobenzyl)-1,2,4-triazole in 96% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 kg
Type
reactant
Reaction Step Two
Quantity
9.62 kg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-1,2,4-triazol-1-ylmethyl)aniline
Reactant of Route 2
4-(1H-1,2,4-triazol-1-ylmethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-(1H-1,2,4-triazol-1-ylmethyl)aniline
Reactant of Route 4
Reactant of Route 4
4-(1H-1,2,4-triazol-1-ylmethyl)aniline
Reactant of Route 5
4-(1H-1,2,4-triazol-1-ylmethyl)aniline
Reactant of Route 6
4-(1H-1,2,4-triazol-1-ylmethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.